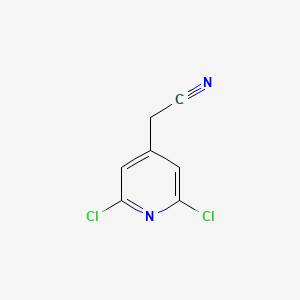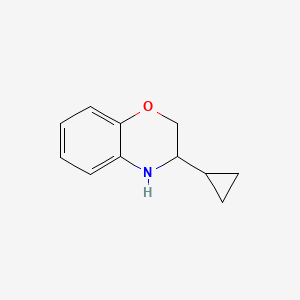
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine is a heterocyclic compound that belongs to the class of benzoxazines It is characterized by a benzene ring fused to an oxazine ring, with a cyclopropyl group attached to the nitrogen atom
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine typically involves the annulation of a 1,4-benzoxazine ring to an arene scaffold. One efficient method includes the Lewis acid-catalyzed SN2-type ring opening of activated aziridines with 2-halophenols, followed by Cu(I)-catalyzed intramolecular C-N cyclization . This method provides excellent enantio- and diastereospecificity (ee > 99%, de > 99%).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yield and purity, would apply.
化学反応の分析
Types of Reactions
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form oxo derivatives.
Reduction: Reduction reactions can convert the oxazine ring to other functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the benzene ring and the oxazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Oxo derivatives of this compound.
Reduction: Reduced forms of the oxazine ring.
Substitution: Various substituted benzoxazines depending on the reagents used.
科学的研究の応用
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine has several scientific research applications:
作用機序
The mechanism of action of 3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine involves its interaction with specific molecular targets and pathways. For instance, it can act as an allosteric enhancer at the A1 adenosine receptor, modulating the receptor’s activity and influencing various physiological processes . The exact molecular targets and pathways may vary depending on the specific application and biological context.
類似化合物との比較
Similar Compounds
3,4-dihydro-2H-1,3-benzoxazines: These compounds share a similar benzoxazine structure but differ in the position of the nitrogen atom.
2,3-dihydro-1,4-benzoxathiine derivatives: These compounds have a sulfur atom in place of the oxygen atom in the oxazine ring.
Uniqueness
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine is unique due to the presence of the cyclopropyl group, which can influence its chemical reactivity and biological activity. This structural feature distinguishes it from other benzoxazine derivatives and may contribute to its specific applications and properties.
特性
分子式 |
C11H13NO |
|---|---|
分子量 |
175.23 g/mol |
IUPAC名 |
3-cyclopropyl-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C11H13NO/c1-2-4-11-9(3-1)12-10(7-13-11)8-5-6-8/h1-4,8,10,12H,5-7H2 |
InChIキー |
QOWFCCCHYQUEDY-UHFFFAOYSA-N |
正規SMILES |
C1CC1C2COC3=CC=CC=C3N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


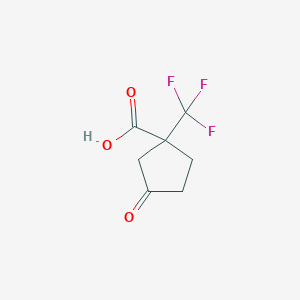

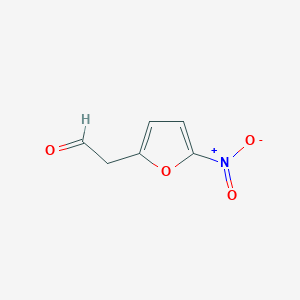
![1-[1-(3-Fluoro-5-methylphenyl)cyclopropyl]ethan-1-ol](/img/structure/B13518316.png)
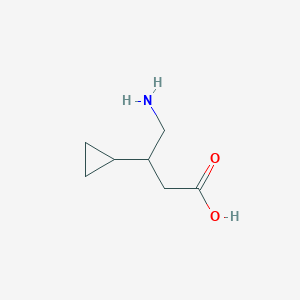

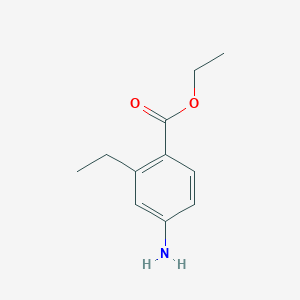

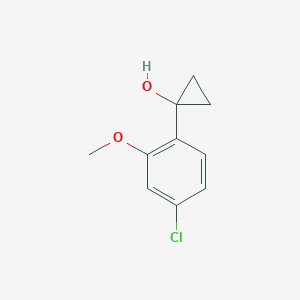
![N-[2-amino-1-(naphthalen-2-yl)ethyl]-4-methyl-1,2,3-thiadiazole-5-carboxamide hydrochloride](/img/structure/B13518367.png)
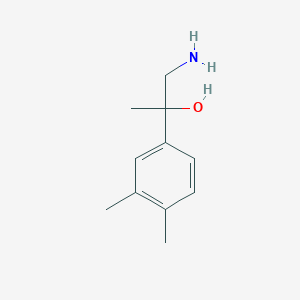

![benzyl(2S)-2-{[(2S)-1-ethoxy-1-oxopropan-2-yl]amino}-3-methylbutanoatehydrochloride](/img/structure/B13518374.png)
